N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide
Description
N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative featuring a pyrimidine core substituted with a morpholine ring and a methyl group at the 6-position. The benzenesulfonamide moiety includes a trifluoromethyl (-CF₃) group at the para position, contributing to its electron-withdrawing properties. This compound is hypothesized to exhibit unique electrochemical or biological activities due to its hybrid heterocyclic-sulfonamide architecture.
Properties
IUPAC Name |
N-[(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)methyl]-4-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4O3S/c1-12-10-14(23-16(22-12)24-6-8-27-9-7-24)11-21-28(25,26)15-4-2-13(3-5-15)17(18,19)20/h2-5,10,21H,6-9,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCTIYBRJRQUZON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCOCC2)CNS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Morpholinopyrimidine Core: This step involves the reaction of 2-chloropyrimidine with morpholine under basic conditions to form 2-morpholinopyrimidine.
Introduction of the Methyl Group: The methylation of the 6-position of the pyrimidine ring is achieved using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Benzenesulfonamide Moiety: The benzenesulfonamide group is introduced through a nucleophilic substitution reaction between 4-(trifluoromethyl)benzenesulfonyl chloride and the intermediate formed in the previous steps.
Final Coupling: The final step involves coupling the 6-methyl-2-morpholinopyrimidine intermediate with the benzenesulfonamide derivative under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic ring or the pyrimidine core are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound has been studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research has explored its potential as a therapeutic agent for treating inflammation-related disorders and other medical conditions.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, studies have shown that the compound can inhibit the production of nitric oxide (NO) and cyclooxygenase-2 (COX-2) in macrophage cells, thereby reducing inflammation . Molecular docking studies have revealed that the compound binds to the active sites of these enzymes, forming hydrophobic interactions that inhibit their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Sulfonamide Derivatives
N-(5-(benzyloxy)-3,4,6-trimethylpyridin-2-yl)-4-(trifluoromethyl)benzenesulfonamide (17d)
- Core Structure : Pyridine ring (vs. pyrimidine in the target compound).
- Substituents : Benzyloxy group at position 5, methyl groups at positions 3, 4, and 4.
- Synthesis : Prepared via reaction of 5-benzyloxy-3,4,6-trimethylpyridin-6-amine with 4-(trifluoromethyl)benzenesulfonyl chloride .
N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide
- Core Structure : Pyrimidine with morpholine substitution (shared with the target compound).
- Substituents :
- Bromine at pyrimidine position 5 (vs. methyl in the target).
- Sulfanyl (-S-) linkage and methoxyphenyl group.
- Key Differences: Bromine enhances reactivity for cross-coupling reactions, offering derivatization opportunities.
- Structural Data : Extensive bond-angle and torsional parameters provided in crystallographic studies .
Perfluorinated Benzenesulfonamides (e.g., [52026-59-2])
- Core Structure : Benzenesulfonamide with polyfluorinated side chains.
- Substituents : Pentafluoroethyl and tris(trifluoromethyl) groups.
- Key Differences :
N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide
- Core Structure : Pyrimidine with formyl and isopropyl groups.
- Substituents : Methanesulfonamide (vs. benzenesulfonamide in the target).
- Key Differences: Formyl group enables further functionalization (e.g., Schiff base formation).
Functional Group Impact Analysis
Research Implications and Gaps
- Electrochemical Properties : The target’s pyrimidine-morpholine system may offer redox activity comparable to pyridine-based analogs in energy storage applications .
- Synthetic Challenges : Brominated analogs (e.g., ) highlight the need for optimized coupling strategies for the target’s methyl-morpholine group.
Biological Activity
N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide is a synthetic compound belonging to the class of morpholinopyrimidine derivatives. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1797331-18-0 |
| Molecular Formula | C₁₈H₁₉F₃N₄O₂ |
| Molecular Weight | 380.4 g/mol |
Target Enzymes
The primary targets of this compound include:
- Inducible Nitric Oxide Synthase (iNOS)
- Cyclooxygenase-2 (COX-2)
Mode of Action
The compound inhibits iNOS and COX-2 by forming hydrophobic interactions with their active sites, leading to a reduction in the production of nitric oxide (NO) and prostaglandins (PGs). This inhibition plays a crucial role in modulating inflammatory responses, making it a potential candidate for treating inflammation-related disorders.
Anti-inflammatory Effects
Research indicates that the compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it reduces the levels of pro-inflammatory mediators in macrophage cells stimulated by lipopolysaccharides. The inhibition of iNOS and COX-2 leads to decreased production of NO and PGs, which are critical in the inflammatory process .
Case Studies
-
In Vitro Macrophage Study :
- Objective : To evaluate the anti-inflammatory effects on macrophages.
- Method : Macrophages were stimulated with lipopolysaccharides and treated with varying concentrations of the compound.
- Results : A dose-dependent reduction in NO and PG levels was observed, confirming its potential as an anti-inflammatory agent.
- Cancer Cell Line Study :
Q & A
Basic Research Questions
Q. What are the critical synthetic routes for preparing N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution reactions between a pyrimidine precursor and a sulfonamide derivative. Key steps include:
Intermediate Preparation : Synthesize the pyrimidine core (6-methyl-2-morpholinopyrimidin-4-yl)methanol via condensation of morpholine with a substituted pyrimidine, followed by chlorination and subsequent nucleophilic substitution (e.g., using SOCl₂ to generate the chloromethyl intermediate) .
Sulfonamide Coupling : React the chloromethyl intermediate with 4-(trifluoromethyl)benzenesulfonamide under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours .
- Yield Optimization : Use polar aprotic solvents (e.g., NMP) to enhance solubility, monitor reaction progress via TLC or HPLC, and employ catalytic amounts of KI to accelerate substitution kinetics .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the pyrimidine ring (δ ~8.0–8.5 ppm for aromatic protons) and sulfonamide linkage (δ ~3.5–4.0 ppm for methylene bridge) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~470–480 Da) and isotopic patterns for the trifluoromethyl group .
- X-ray Crystallography : Use SHELX software for structure refinement if single crystals are obtained (e.g., via slow evaporation in DCM/hexane) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s conformation, and what challenges arise during refinement?
- Methodological Answer :
- Data Collection : Collect high-resolution (<1.0 Å) X-ray diffraction data at low temperature (100 K) to minimize thermal motion artifacts.
- Refinement with SHELXL : Use restraints for flexible groups (e.g., morpholine ring) and validate hydrogen bonding (e.g., sulfonamide N–H···O interactions) .
- Challenges : Address disorder in the trifluoromethyl group by applying anisotropic displacement parameters and partial occupancy models. Compare with analogous structures (e.g., ) to validate torsion angles .
Q. What strategies mitigate conflicting bioactivity data in studies involving this sulfonamide derivative?
- Methodological Answer :
- Assay Validation : Ensure consistent enzyme inhibition protocols (e.g., ATPase assays with controls for non-specific binding) and confirm compound purity (>95% by HPLC) .
- Structure-Activity Analysis : Compare with analogs (e.g., and ) to identify critical substituents. For example, the trifluoromethyl group enhances lipophilicity (logP ~3.5), influencing membrane permeability .
- Statistical Reconciliation : Apply multivariate regression to isolate variables (e.g., solvent effects in IC₅₀ measurements) .
Q. How do computational methods predict metabolic stability and off-target interactions for this compound?
- Methodological Answer :
- In Silico Tools : Use Schrödinger’s QikProp to estimate metabolic lability (e.g., CYP3A4 susceptibility) and AutoDock Vina for docking studies against off-target kinases .
- MD Simulations : Perform 100-ns molecular dynamics simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability of the sulfonamide-morpholine interface .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
